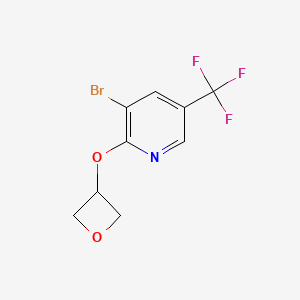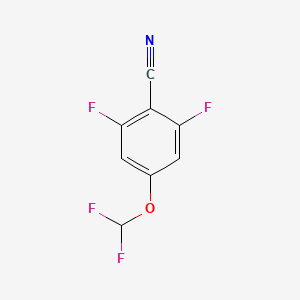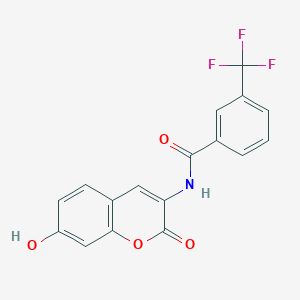
N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide, commonly known as TFB-TBOA, is a synthetic compound that belongs to the family of benzenecarboxamides. It has gained significant attention in the scientific community due to its potential applications in the field of neuroscience research. TFB-TBOA is a selective inhibitor of glutamate transporters, which are responsible for the uptake of glutamate, a major neurotransmitter in the central nervous system.
Mechanism of Action
TFB-TBOA selectively inhibits glutamate transporters by binding to the substrate binding site of the transporter. This prevents the uptake of glutamate into the presynaptic neuron and leads to an increase in extracellular glutamate levels. The increased glutamate levels activate postsynaptic receptors, leading to neuronal hyperexcitability. This property of TFB-TBOA has been utilized to study the role of glutamate transporters in various neurological disorders.
Biochemical and Physiological Effects:
TFB-TBOA has been shown to increase extracellular glutamate levels and induce neuronal hyperexcitability in various brain regions. This property of TFB-TBOA has been utilized to study the role of glutamate transporters in various neurological disorders. In addition, TFB-TBOA has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. However, the long-term effects of TFB-TBOA on neuronal function and viability are not well understood.
Advantages and Limitations for Lab Experiments
One of the major advantages of TFB-TBOA is its selectivity for glutamate transporters. This allows for the specific inhibition of glutamate uptake without affecting other neurotransmitter systems. In addition, TFB-TBOA has been shown to have good bioavailability and can be administered systemically or locally. However, TFB-TBOA has a short half-life in vivo, which limits its usefulness for long-term experiments. In addition, TFB-TBOA has been shown to have off-target effects on other transporters, such as the GABA transporter, which may complicate data interpretation.
Future Directions
There are several future directions for research on TFB-TBOA. One area of interest is the role of glutamate transporters in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. TFB-TBOA could be used to study the effects of glutamate transporter dysfunction on disease progression and identify potential therapeutic targets. Another area of interest is the development of more selective and potent inhibitors of glutamate transporters. This could lead to the development of more effective treatments for neurological disorders that involve glutamate transporter dysfunction. Finally, the long-term effects of TFB-TBOA on neuronal function and viability need to be further investigated to fully understand its potential as a research tool and therapeutic agent.
Synthesis Methods
The synthesis of TFB-TBOA involves a series of chemical reactions that begin with the conversion of 3,5-dimethylphenol to 3,5-dimethyl-4-nitrophenol. This is followed by the reduction of the nitro group to an amino group, which is then protected with a tert-butoxycarbonyl group. The protected amino group is then reacted with 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid to form the desired product, TFB-TBOA. The overall yield of the synthesis process is 30-40%.
Scientific Research Applications
TFB-TBOA has been extensively used in neuroscience research to study the role of glutamate transporters in the central nervous system. Glutamate is the primary excitatory neurotransmitter in the brain, and its uptake by transporters is essential for maintaining proper synaptic transmission and preventing excitotoxicity. TFB-TBOA selectively inhibits glutamate transporters, which leads to an increase in extracellular glutamate levels and subsequent neuronal hyperexcitability. This property of TFB-TBOA has been utilized to study the role of glutamate transporters in various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases.
properties
IUPAC Name |
N-(7-hydroxy-2-oxochromen-3-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3NO4/c18-17(19,20)11-3-1-2-10(6-11)15(23)21-13-7-9-4-5-12(22)8-14(9)25-16(13)24/h1-8,22H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQFHKXIICIHHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC3=C(C=C(C=C3)O)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(4-benzylpiperazin-1-yl)methyl]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2855802.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2855804.png)
![3-{5-[({[4-(dimethylamino)phenyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2855806.png)
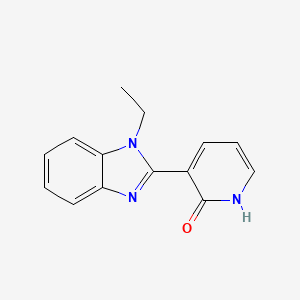
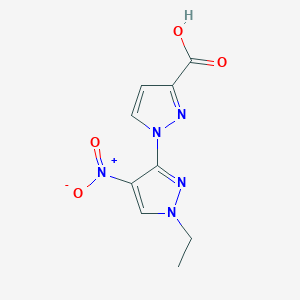
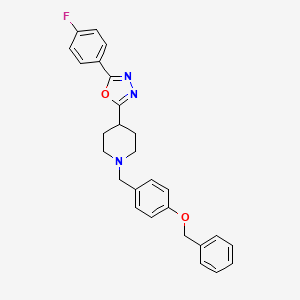
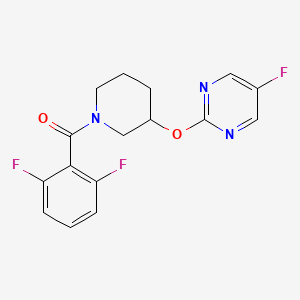
![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide](/img/structure/B2855813.png)
![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(4-nitrophenyl)acetamide](/img/no-structure.png)
